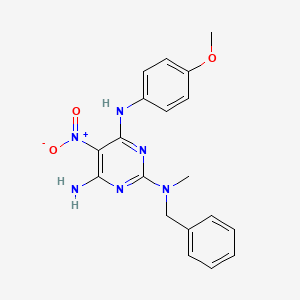![molecular formula C21H18ClN3O6S B12486148 4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12486148.png)
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a molecular formula of C21H19ClN2O5S. This compound is notable for its unique structure, which includes a chloro-substituted benzamide core, a methoxy-nitrophenyl group, and a methylphenylsulfamoyl group. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
The synthesis of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide core.
Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration of a methoxy-substituted benzene ring, followed by reduction to form the corresponding amine, which is then coupled with the benzamide core.
Attachment of the Methylphenylsulfamoyl Group: This step involves the reaction of a methylphenylsulfonyl chloride with the amine group on the benzamide core to form the final compound.
Industrial production methods typically involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide can be compared with similar compounds such as:
4-chloro-2-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate: This compound has a similar structure but with a carbamate group instead of a sulfamoyl group.
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a cyclopropanecarboxamide group instead of a benzamide group.
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: This compound has a thiocarbamate group instead of a sulfamoyl group.
These compounds share some chemical properties with this compound but differ in their specific functional groups, leading to differences in their reactivity and biological activities.
Propiedades
Fórmula molecular |
C21H18ClN3O6S |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H18ClN3O6S/c1-13-5-3-4-6-17(13)24-32(29,30)20-11-14(7-9-16(20)22)21(26)23-18-12-15(25(27)28)8-10-19(18)31-2/h3-12,24H,1-2H3,(H,23,26) |
Clave InChI |
OVQKUIULOHADAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12486066.png)
![4-(dimethylamino)-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide](/img/structure/B12486067.png)
![(2,3-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B12486073.png)
![2-({[(4-Hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxamide](/img/structure/B12486082.png)



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B12486102.png)
![Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486104.png)

![N-[16-ethyl-3-hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12486117.png)
![4-Amino-2-(3-hydroxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486119.png)
![N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12486132.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12486136.png)
